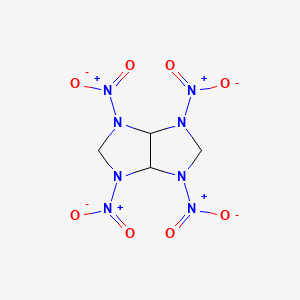
bicyclo-HMX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo-HMX, also known as cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole, is a novel secondary nitramine explosive. It has a molecular structure similar to the well-known nitramine compound HMX, but with a bicyclic framework. This compound is of significant interest due to its high energy density, high melting point, and desirable thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo-HMX involves the nitration of a precursor compound under controlled conditions. The precursor is typically a bicyclic amine, which undergoes nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Additionally, safety measures are implemented to handle the highly reactive and potentially hazardous intermediates .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo-HMX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert this compound into less nitrated compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Bicyclo-HMX has a wide range of scientific research applications:
Chemistry: It is used as a high-energy density compound in the development of new explosives and propellants.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
Medicine: Its derivatives are being studied for their potential therapeutic properties.
Industry: This compound is used in the production of advanced materials with high energy density and stability
Mecanismo De Acción
The mechanism of action of bicyclo-HMX involves the rapid release of energy through the decomposition of its nitramine groups. The primary molecular target is the N-NO2 bond, which undergoes cleavage under thermal or mechanical stress. This leads to the formation of highly reactive intermediates that further decompose, releasing a significant amount of energy .
Comparación Con Compuestos Similares
Similar Compounds
HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane): Similar in structure but monocyclic.
RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine): Another nitramine explosive with a different ring structure.
CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane): A highly nitrated cage compound with superior detonation properties.
Uniqueness
Bicyclo-HMX is unique due to its bicyclic framework, which imparts higher density and stability compared to its monocyclic analogs. It also exhibits better mechanical properties and lower sensitivity, making it a promising candidate for high-energy applications .
Propiedades
Número CAS |
473796-67-7 |
|---|---|
Fórmula molecular |
C4H6N8O8 |
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
1,3,4,6-tetranitro-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole |
InChI |
InChI=1S/C4H6N8O8/c13-9(14)5-1-6(10(15)16)4-3(5)7(11(17)18)2-8(4)12(19)20/h3-4H,1-2H2 |
Clave InChI |
WVDWGNXPYJFOMX-UHFFFAOYSA-N |
SMILES canónico |
C1N(C2C(N1[N+](=O)[O-])N(CN2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


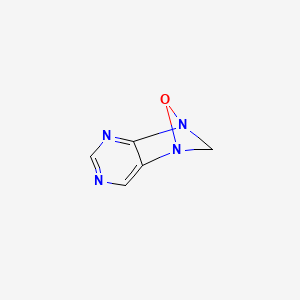

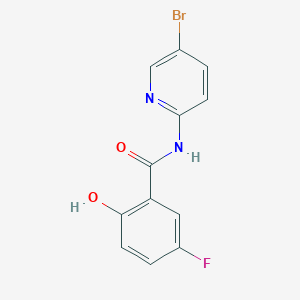

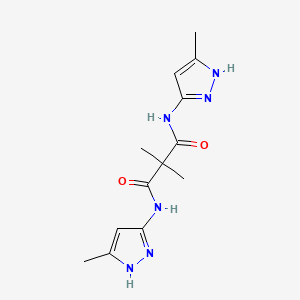

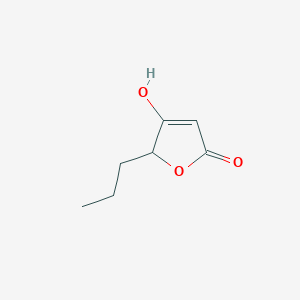

![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)


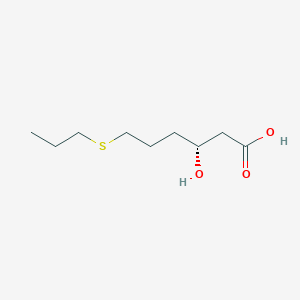

![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
